molecular formula C13H19N3O2 B2498174 rac-N-[(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide CAS No. 2411181-05-8

rac-N-[(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide

Cat. No.: B2498174
CAS No.: 2411181-05-8
M. Wt: 249.314
InChI Key: PZENXLQRUGFVJW-ZWNOBZJWSA-N
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Description

rac-N-[(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide is a synthetic compound with a complex structure that includes a pyrazole ring, an oxolane ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the construction of the oxolane ring, and the introduction of the prop-2-enamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

rac-N-[(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of rac-N-[(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine
  • rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride

Uniqueness

rac-N-[(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-4-12(17)15-10-6-8-18-13(10)11-5-7-14-16(11)9(2)3/h4-5,7,9-10,13H,1,6,8H2,2-3H3,(H,15,17)/t10-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZENXLQRUGFVJW-ZWNOBZJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2C(CCO2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCO2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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